molecular formula C10H12O5S B1366088 Diethyl 3-hydroxythiophene-2,5-dicarboxylate CAS No. 99187-10-7

Diethyl 3-hydroxythiophene-2,5-dicarboxylate

Cat. No. B1366088
CAS RN: 99187-10-7
M. Wt: 244.27 g/mol
InChI Key: BUIQVHHDUSDGEW-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxythiophene-2,5-dicarboxylate is a chemical compound with the CAS Number: 99187-10-7 . It has a molecular weight of 244.27 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of diethyl 3-hydroxythiophene-2,5-dicarboxylate has been reported in the literature . Symmetrical derivatives have been obtained from 3,6-dibromothieno [3,2- b ]thiophene or by trans-etherification of 3,6-dimethoxythieno [3,2- b ]thiophene while unsymmetrical derivatives have been easily prepared from the readily accessible dimethyl 3-hydroxythiophene-2,5-dicarboxylate .


Molecular Structure Analysis

The IUPAC name for this compound is diethyl 3-hydroxy-2,5-thiophenedicarboxylate . The InChI code for this compound is 1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Diethyl 3-hydroxythiophene-2,5-dicarboxylate is a powder at room temperature . It has a molecular weight of 244.27 .

Scientific Research Applications

Chemical Reaction Processes

Diethyl 3-hydroxythiophene-2,5-dicarboxylate has been involved in various chemical reaction processes. For instance, it reacts with 1,2-dibromoethane to yield a mixture of 2,3-dihydrothieno[3,4-b][1,4]-dioxine-derivative and 3-oxo-2,3-dihydrothiophene, characterized by spectroscopic methods (Holzer, Schmid & Slatin, 1994). Additionally, its O-alkylation with 1,2-dichloroethane, catalyzed by ionic type phase transfer catalysts, efficiently synthesizes diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate (Lu et al., 2013).

Electrochromic Properties

In the field of electrochemistry, diethyl 3-hydroxythiophene-2,5-dicarboxylate was used to copolymerize with 3,4-ethylenedioxythiophene (EDOT), demonstrating multicolor electrochromic properties. This copolymer, poly(1-co-EDOT), showed an ability to switch colors rapidly, making it suitable for camouflage and full-color electrochromic devices (Algi et al., 2013).

Structural and Spectroscopic Studies

The compound has been a subject of structural and spectroscopic studies, revealing insights into the behavior and properties of the 3-hydroxythiophene system (Hunter & McNab, 2010).

Synthesis of Electroconductive Polymers

Another significant application is in the synthesis of electroconductive polymers. For example, its derivative, 3,4-Ethylenedioxythiophene (EDOT), is synthesized through a process involving diethyl 3-hydroxythiophene-2,5-dicarboxylate as an intermediate. This process is critical for producing materials like poly(3,4-ethylenedioxythiophene) (PEDOT) (Wen-jun, 2008).

Safety And Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

diethyl 3-hydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIQVHHDUSDGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406914
Record name diethyl 3-hydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-hydroxythiophene-2,5-dicarboxylate

CAS RN

99187-10-7
Record name diethyl 3-hydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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